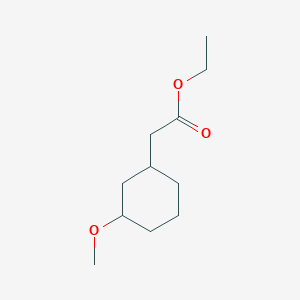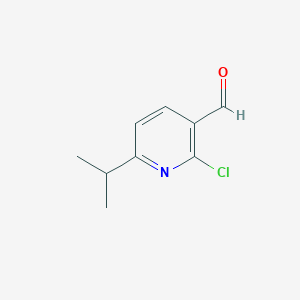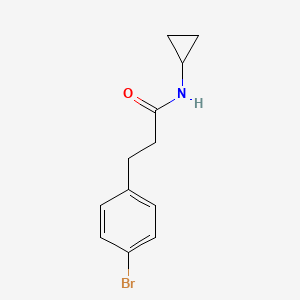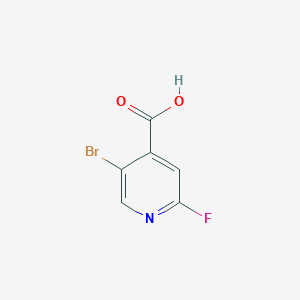
Ethyl 2-(3-methoxycyclohexyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-methoxycyclohexyl)acetate: is an organic compound with the molecular formula C11H20O3. It is an ester derived from the reaction between ethyl acetate and 3-methoxycyclohexylacetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. It also finds applications in various chemical syntheses due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alkyl halide with an alkoxide.
Esterification: Another common method is the esterification of 3-methoxycyclohexylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of Ethyl 2-(3-methoxycyclohexyl)acetate often involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production efficiently.
化学反応の分析
Types of Reactions:
Oxidation: Ethyl 2-(3-methoxycyclohexyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: 3-methoxycyclohexylacetic acid.
Reduction: 3-methoxycyclohexylmethanol.
Substitution: Various esters and ethers depending on the nucleophile used.
科学的研究の応用
Chemistry: Ethyl 2-(3-methoxycyclohexyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: In biological research, this compound is used to study the effects of esters on cellular processes. It can be used as a model compound to understand ester hydrolysis and metabolism.
Medicine: Although not widely used in medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: In the fragrance industry, this compound is used to create perfumes and scented products due to its pleasant odor. It is also used in the production of flavoring agents.
作用機序
The mechanism of action of Ethyl 2-(3-methoxycyclohexyl)acetate involves its interaction with various molecular targets, primarily through ester hydrolysis. The ester bond is cleaved by esterases, releasing the corresponding alcohol and acid. These metabolites can then participate in further biochemical pathways, exerting their effects on cellular processes.
類似化合物との比較
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl 2-(3-methoxycyclohexyl)acetate: Similar structure but with a methyl group instead of an ethyl group.
3-methoxycyclohexylacetic acid: The parent acid from which this compound is derived.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its methoxy group on the cyclohexyl ring and the ester functional group make it versatile for various chemical reactions and applications.
特性
IUPAC Name |
ethyl 2-(3-methoxycyclohexyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-14-11(12)8-9-5-4-6-10(7-9)13-2/h9-10H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGQPIICZWXACX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC(C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)

![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)

![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)







![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)
